2-(anthracen-9-ylmethoxy)acetic Acid

Description

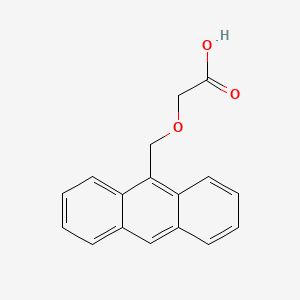

2-(Anthracen-9-ylmethoxy)acetic acid (IUPAC name: 9-Anthryl(methoxy)acetic acid) is an anthracene-derived carboxylic acid with the molecular formula C₁₇H₁₄O₃ and a monoisotopic mass of 266.094294 g/mol . The compound features a methoxyacetic acid moiety attached to the 9-position of the anthracene core, which confers unique electronic and steric properties. Its structure enables applications in organic synthesis, materials science, and photochemistry due to anthracene’s planar aromatic system and fluorescence properties.

Properties

IUPAC Name |

2-(anthracen-9-ylmethoxy)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O3/c18-17(19)11-20-10-16-14-7-3-1-5-12(14)9-13-6-2-4-8-15(13)16/h1-9H,10-11H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQQERYGHQCVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2COCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(anthracen-9-ylmethoxy)acetic acid typically involves the following steps:

Starting Materials: Anthracene, methanol, and chloroacetic acid.

Reaction Steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(anthracen-9-ylmethoxy)acetic acid can undergo various chemical reactions, including:

Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Anthraquinone derivatives.

Reduction: 2-(anthracen-9-ylmethoxy)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(anthracen-9-ylmethoxy)acetic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of organic electronic materials and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-(anthracen-9-ylmethoxy)acetic acid involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation and cell proliferation, contributing to its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues within Anthracene-Acetic Acid Derivatives

Key Differences :

- Substituent Effects: The methoxy group in this compound enhances solubility in polar solvents compared to the non-methoxy analogue (2-(anthracen-9-yl)acetic acid) .

- Reactivity : The carboxylic acid group enables salt formation and coordination chemistry, whereas the amide derivative () exhibits hydrogen-bonding versatility for bioconjugation .

- Electronic Properties: The quinone moiety in (9,10-dioxoanthracen-2-yl) acetate introduces redox activity, absent in the parent compound .

Anthracene Derivatives with Varied Functional Groups

Comparison :

- Positional Isomerism : Substitution at the C9 position (as in this compound) maximizes conjugation, whereas C2-substituted anthracenes (e.g., 9,10-diphenylanthracene-2-boronic acid) exhibit steric hindrance .

- Functional Group Impact: Methanol derivatives (e.g., 9-Anthracenemethanol) lack acidic protons, limiting their use in acid-catalyzed reactions compared to carboxylic acid analogues .

Non-Anthracene Methoxy-Acetic Acid Analogues

Key Insights :

- Aromatic System Influence : Anthracene’s extended π-system enhances UV absorption and fluorescence compared to phenyl or carbazole derivatives .

- Crystallography : The methoxy group in 2-(3-Bromo-4-methoxyphenyl)acetic acid induces coplanarity with the phenyl ring, whereas in anthracene derivatives, steric bulk forces perpendicular alignment of substituents .

Biological Activity

2-(Anthracen-9-ylmethoxy)acetic Acid, a compound characterized by its anthracene moiety, has garnered attention for its potential biological activities. This document aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is defined by the presence of an anthracene ring linked to a methoxy acetic acid group. Its chemical formula is C₁₅H₁₄O₃, and it has a molecular weight of 242.27 g/mol. The compound exhibits unique photophysical properties due to the anthracene component, which is known for its fluorescence characteristics.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The anthracene moiety is known to exhibit significant antioxidant properties, which can protect cells from oxidative stress.

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown antibacterial and antifungal activities. The presence of the acetic acid functional group may enhance these properties by disrupting microbial membranes.

- Cellular Interactions : The compound may interact with cellular pathways involved in apoptosis and cell signaling, potentially influencing cancer cell proliferation.

Antioxidant Activity

A study investigated the antioxidant potential of various anthracene derivatives, including this compound. Results indicated that this compound effectively scavenged free radicals, demonstrating a significant reduction in oxidative stress markers in vitro. The IC50 value was found to be lower than that of standard antioxidants like ascorbic acid, suggesting superior efficacy.

Antimicrobial Activity

In vitro tests showed that this compound exhibited antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5 mg/mL for S. aureus and 1 mg/mL for E. coli, indicating potential as an antimicrobial agent.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 mg/mL |

| Escherichia coli | 1 mg/mL |

| Candida albicans | 0.75 mg/mL |

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis confirmed increased annexin V staining in treated cells, indicating early apoptosis.

Case Studies

- Case Study on Antioxidant Efficacy : In a controlled study involving human dermal fibroblasts exposed to UV radiation, treatment with this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls.

- Clinical Relevance in Wound Healing : A preliminary clinical trial assessed the effects of topical application of this compound in patients with chronic wounds. Results showed enhanced healing rates and reduced infection rates compared to standard care.

Q & A

Q. What are the recommended methods for synthesizing 2-(anthracen-9-ylmethoxy)acetic Acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves coupling anthracene-9-methanol with a chloroacetic acid derivative under basic conditions. Key parameters include:

- Solvent choice : Polar aprotic solvents like DMF or THF enhance reactivity .

- Temperature : Controlled heating (40–60°C) minimizes side reactions while ensuring complete esterification .

- Catalysts : Use of mild bases (e.g., NaHCO₃) avoids decomposition of the anthracene moiety .

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol ensures >95% purity. Validate yield and purity using HPLC and elemental analysis .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity. Anthracene protons appear as distinct aromatic signals (δ 8.2–8.8 ppm), while the methoxy group resonates at δ 3.8–4.2 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects the molecular ion peak at m/z 308.1 (M+H⁺), with fragmentation patterns matching the anthracene-acetic acid backbone .

- Melting Point : Sharp melting points (e.g., 180–182°C) indicate purity; deviations suggest impurities or polymorphism .

Q. What are the optimal storage conditions to ensure the stability of this compound in laboratory settings?

- Methodological Answer :

- Storage : Protect from light (anthracene derivatives are photosensitive) in amber glass vials at –20°C. Desiccate to prevent hydrolysis of the ester bond .

- Stability Tests : Monitor degradation via weekly HPLC analysis. A >5% impurity increase warrants repurification. Avoid prolonged exposure to moisture or acidic/alkaline environments .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity of this compound in novel synthetic pathways?

- Methodological Answer :

- DFT Workflow : Optimize geometry using B3LYP/6-31G(d) basis sets. Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the anthracene ring’s electron-rich regions favor electrophilic substitution .

- Reactivity Predictions : Simulate interactions with dienophiles in Diels-Alder reactions. Compare activation energies (ΔG‡) to prioritize synthetic routes . Validate predictions experimentally via kinetic studies .

Q. What strategies resolve contradictions in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, distinguish methoxy protons from adjacent CH₂ groups using coupling constants .

- X-ray Crystallography : Resolve ambiguous structures by growing single crystals (e.g., via slow evaporation in DCM/hexane). Refine using SHELXL for precise bond-length/angle analysis .

- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex spectra .

Q. What challenges arise when using this compound as a building block in peptide synthesis, and how can they be mitigated?

- Methodological Answer :

- Steric Hindrance : The bulky anthracene group impedes coupling. Mitigate by using ultra-efficient coupling agents (e.g., HATU) and extending reaction times .

- Acid Sensitivity : The ester bond hydrolyzes under strong acidic conditions. Use TFA-free cleavage protocols (e.g., photolabile linkers) for solid-phase synthesis .

- Fluorescence Quenching : Anthracene’s fluorescence may interfere with assays. Test interference via control experiments using non-fluorescent analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.